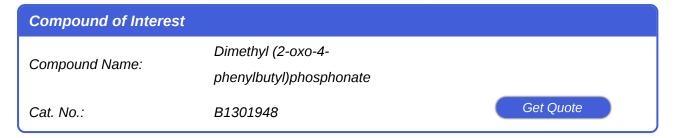




Application Notes and Protocols: Dimethyl (2oxo-4-phenylbutyl)phosphonate in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and its application in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.

Chemical Properties and Spectroscopic Data

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a β -ketophosphonate that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.



Property	Value
IUPAC Name	Dimethyl (2-oxo-4-phenylbutyl)phosphonate
CAS Number	41162-19-0
Molecular Formula	C12H17O4P
Molecular Weight	256.24 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	158-162 °C at 0.5 mmHg

Table 1: Spectroscopic Data

Spectroscopy	Characteristic Peaks
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.32-7.17 (m, 5H, Ar-H), 3.76 (d, J = 11.2 Hz, 6H, 2 x OCH ₃), 3.16 (d, J = 22.8 Hz, 2H, P-CH ₂ -C=O), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH ₂), 2.80 (t, J = 7.6 Hz, 2H, CH ₂ -C=O)
³¹ P NMR (CDCl ₃ , 162 MHz)	δ 21.5
IR (neat, cm ⁻¹)	1715 (C=O), 1250 (P=O), 1030 (P-O-C)

Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

The synthesis of **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** can be efficiently achieved via the condensation of a lithiated phosphonate with a suitable ester. This method, adapted from a general procedure for β -ketophosphonates, offers high yields and purity.[1]

Experimental Protocol: Synthesis of the Intermediate

Reaction Scheme:

Materials:



- · Dimethyl methylphosphonate
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- Methyl 3-phenylpropionate
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of dimethyl methylphosphonate (1.0 eq) and methyl 3-phenylpropionate (1.05 eq) in anhydrous THF (5 mL/mmol of phosphonate) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add LDA solution (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to afford the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **Dimethyl (2-oxo-4-phenylbutyl)phosphonate** as a colorless oil.

Table 2: Synthesis Data



Parameter	Value	Reference
Yield	~90%	[1]
Purity	>95% (by NMR)	-

Application in the Synthesis of ACE Inhibitor Precursors

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a valuable intermediate for the synthesis of chiral building blocks used in the production of ACE inhibitors. A key transformation is the asymmetric reduction of the ketone functionality to a hydroxyl group, followed by hydrolysis, to yield (R)-2-hydroxy-4-phenylbutanoic acid, a known precursor for several ACE inhibitors, including Benazepril and Fosinopril.[2][3]

Experimental Protocol: Asymmetric Reduction and Hydrolysis

This protocol is a representative procedure based on the enzymatic reduction of similar keto-esters.[3][4]

Step 1: Asymmetric Reduction

Reaction Scheme:

Materials:

- Dimethyl (2-oxo-4-phenylbutyl)phosphonate
- Ketoreductase enzyme (e.g., from Candida magnoliae or a recombinant source)
- NADPH or NADH as a cofactor
- Glucose dehydrogenase (for cofactor regeneration)
- Glucose



- Phosphate buffer (pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), dissolve the ketoreductase, glucose dehydrogenase, and the NADPH/NADH cofactor.
- Add a solution of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in a minimal amount of a
 water-miscible co-solvent (e.g., DMSO or isopropanol).
- Add glucose to the mixture to initiate the cofactor regeneration cycle.
- Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by TLC or HPLC.
- Upon completion, extract the mixture with ethyl acetate.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate.

Step 2: Hydrolysis

Reaction Scheme:

Materials:

- Crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate
- Hydrochloric acid (e.g., 6 M)
- · Ethyl acetate

Procedure:

Reflux the crude phosphonate from Step 1 in aqueous hydrochloric acid.



- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Cool the reaction mixture and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-2-hydroxy-4-phenylbutanoic acid.

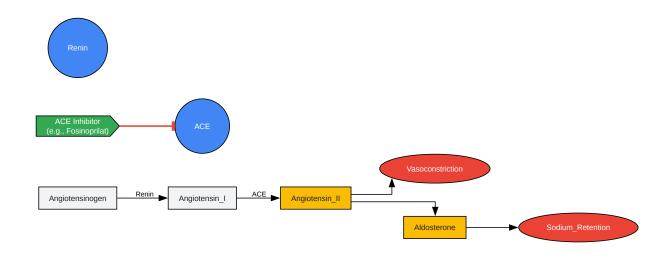
Table 3: Application Data

Parameter	Value	Reference
Enantiomeric Excess (ee) of Reduction	>99%	[3]
Overall Yield (from phosphonate)	High (specific data not available)	-
Purity of Final Acid	>98%	-

Signaling Pathway and Experimental Workflow Signaling Pathway

ACE inhibitors target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.





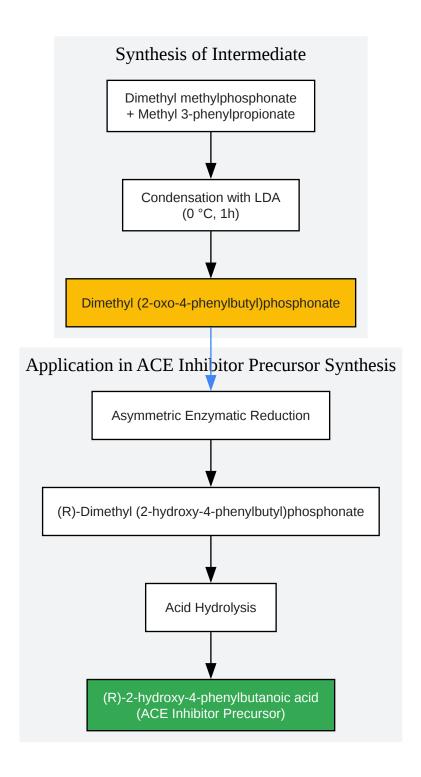
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Caption: The Renin-Angiotensin System and the action of ACE inhibitors.

Experimental Workflow

The overall process from starting materials to the ACE inhibitor precursor is outlined below.





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Caption: Workflow for the synthesis and application of the intermediate.

Conclusion



Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key intermediate that can be synthesized in high yield and subsequently converted to valuable chiral precursors for ACE inhibitors. The protocols provided herein offer a basis for the laboratory-scale synthesis and application of this compound in pharmaceutical research and development. Further optimization of the enzymatic reduction and hydrolysis steps may be necessary depending on the specific enzyme and conditions employed.

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